Docetaxel Crotonaldehyde Analog
Description
Molecular Formula and Weight Analysis
Docetaxel crotonaldehyde analog is a semi-synthetic derivative of docetaxel, with the molecular formula C₄₃H₅₁NO₁₄ and a molecular weight of 805.86–805.9 g/mol . This aligns with its structural relationship to docetaxel (C₄₃H₅₃NO₁₄, molecular weight 807.89 g/mol), differing by two hydrogen atoms due to the substitution of a hydroxyl group with a crotonaldehyde moiety.
Table 1: Molecular comparison between docetaxel and its crotonaldehyde analog
| Property | Docetaxel | Docetaxel Crotonaldehyde Analog |
|---|---|---|
| Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₃H₅₁NO₁₄ |
| Molecular Weight (g/mol) | 807.89 | 805.86–805.9 |
| Key Functional Groups | Hydroxyl, benzoyl | Crotonaldehyde, benzoyl |
The reduced molecular weight reflects the introduction of an α,β-unsaturated aldehyde group, which replaces a hydroxyl group in the parent structure.
Stereochemical Configuration and Isomeric Properties
The compound exhibits 11 stereocenters , as confirmed by its IUPAC name:
(1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate. The E-configuration of the crotonaldehyde moiety introduces rigidity, affecting its conformational stability compared to docetaxel.
Table 2: Key stereochemical features
Isomeric possibilities arise from the crotonaldehyde group’s geometry and the tert-butoxycarbonyl (Boc) protected amine. However, no naturally occurring isomers have been reported.
Comparative Structural Analysis with Parent Compound Docetaxel
Docetaxel crotonaldehyde analog retains the core taxane skeleton of docetaxel but features critical modifications:
- Crotonaldehyde Substitution : A crotonaldehyde group replaces the C-10 hydroxyl group, introducing an α,β-unsaturated carbonyl system.
- Boc Protection : The N-terminal of the phenylisoserine side chain remains protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthesis.
Table 3: Structural differences between docetaxel and its analog
These changes alter the compound’s electronic profile, potentially enhancing interactions with β-tubulin’s hydrophobic binding pocket.
Crystallographic and Conformational Studies
X-ray powder diffraction (XRPD) and thermogravimetric analyses reveal that docetaxel crotonaldehyde analog adopts a bilayer crystal packing similar to docetaxel trihydrate. Key findings include:
- Hydrogen Bonding Network : The crotonaldehyde oxygen forms hydrogen bonds with water molecules (2.29 Å), stabilizing the lattice.
- Conformational Rigidity : The E-configuration of the crotonaldehyde group restricts rotation, leading to a planar arrangement that enhances crystallinity.
Table 4: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | a = 8.625 Å, b = 12.91 Å, c = 39.764 Å |
| Hydrogen Bonds | 5 per asymmetric unit |
Molecular dynamics simulations suggest that the crotonaldehyde moiety improves binding to β-tubulin by forming Van der Waals interactions with Thr-276 and Gln-281 residues, akin to docetaxel’s C-13 side chain. However, the analog’s altered solubility profile may influence its pharmacokinetic behavior.
Propriétés
Formule moléculaire |
C₄₃H₅₁NO₁₄ |
|---|---|
Poids moléculaire |
805.86 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Chemical Reactivity and Stability
- Crotonaldehyde vs. Acrolein : Both α,β-unsaturated aldehydes, crotonaldehyde and acrolein, undergo aldol condensation and cross-coupling reactions. For instance, crotonaldehyde reacts with acetaldehyde to form hexadienal, which can further cyclize or polymerize into heavier compounds . Such reactivity could influence the stability of Docetaxel Crotonaldehyde Analog in formulation or biological systems.
- Interaction with Catalysts: Crotonaldehyde binds to MgO catalysts via its terminal carbon and hydroxyl group, facilitated by Mg-Mg distances matching its molecular size. In contrast, ZnO’s longer Zn-Zn distance hinders simultaneous bonding . This suggests that the analog’s interactions with metal-based drug delivery systems may vary depending on structural alignment.
DNA Adduct Formation and Genotoxicity
- Crotonaldehyde vs. Acrolein: Both aldehydes form cyclic 1,N2-deoxyguanosine adducts, which are implicated in DNA damage and mutagenesis. Crotonaldehyde’s adducts are structurally similar to those generated by acrolein but exhibit distinct stereochemistry and metabolic activation pathways . This implies that the analog’s crotonaldehyde moiety may confer unique genotoxic risks compared to other taxanes lacking such groups.
- Comparison with N-Nitrosopyrrolidine Metabolites: Crotonaldehyde-derived DNA adducts mirror those formed by α-hydroxylated N-nitrosopyrrolidine, a carcinogenic nitrosamine .
Toxicity and Metabolism
- Bioactivation: Crotonaldehyde is bioactivated via oxidation to reactive intermediates, such as epoxides, which covalently bind to proteins and DNA. This process is linked to hepatotoxicity and carcinogenicity in preclinical models . The analog’s toxicity profile may differ from docetaxel, which primarily causes myelosuppression and neuropathy, due to this additional aldehyde-mediated toxicity.
- Regulatory Perspectives : The U.S. EPA identifies trans-crotonaldehyde as a high-priority toxicant, with inhalation and dermal exposure linked to respiratory and ocular damage . Regulatory scrutiny of the analog may intensify if crotonaldehyde-related toxicity is observed in preclinical studies.
Pharmacokinetics and Drug Delivery
- This contrasts with paclitaxel or docetaxel, which are metabolized primarily via cytochrome P450 pathways without aldehyde-specific reactivity.
- Catalytic Oxidation: Gold-palladium alloys enhance crotonaldehyde’s selective oxidation to crotonic acid . If the analog’s efficacy depends on similar oxidation, nanoparticle-based delivery systems could optimize its therapeutic index.
Q & A
Q. What are the best practices for documenting negative or inconclusive results in studies involving Docetaxel Crotonaldehyde Analog?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
